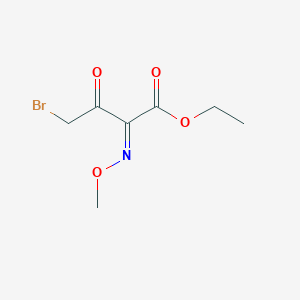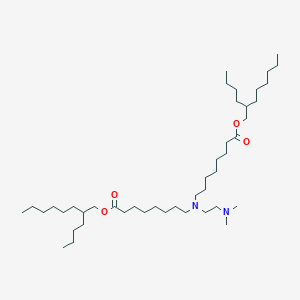
Bis(2-butyloctyl) 8,8'-((2-(dimethylamino)ethyl)azanediyl)dioctanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-butyloctyl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate is a complex organic compound with the molecular formula C44H88N2O4
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-butyloctyl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups. Common techniques used in the synthesis include esterification, amidation, and alkylation reactions. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of Bis(2-butyloctyl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product. Quality control measures, such as NMR, HPLC, and GC, are employed to verify the compound’s structure and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-butyloctyl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Bis(2-butyloctyl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and polymers.
Biology: Employed in the study of cellular processes and as a component in drug delivery systems.
Medicine: Investigated for its potential therapeutic properties and as a carrier for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Bis(2-butyloctyl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate involves its interaction with molecular targets and pathways within biological systems. The compound can interact with cellular membranes, influencing membrane fluidity and permeability. Additionally, it may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-(dimethylamino)ethyl) ether: Shares the dimethylaminoethyl group but differs in overall structure and properties.
Poly(2-(dimethylamino)ethyl methacrylate): A polymer with similar functional groups but distinct applications and properties.
Propriétés
Formule moléculaire |
C44H88N2O4 |
|---|---|
Poids moléculaire |
709.2 g/mol |
Nom IUPAC |
2-butyloctyl 8-[[8-(2-butyloctoxy)-8-oxooctyl]-[2-(dimethylamino)ethyl]amino]octanoate |
InChI |
InChI=1S/C44H88N2O4/c1-7-11-15-23-31-41(29-13-9-3)39-49-43(47)33-25-19-17-21-27-35-46(38-37-45(5)6)36-28-22-18-20-26-34-44(48)50-40-42(30-14-10-4)32-24-16-12-8-2/h41-42H,7-40H2,1-6H3 |
Clé InChI |
MPRPKZHNUMOKMZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CCCC)COC(=O)CCCCCCCN(CCCCCCCC(=O)OCC(CCCC)CCCCCC)CCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-bromo-2-methylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13358734.png)
![2-Amino-3-[(4-fluorobenzylidene)amino]-2-butenedinitrile](/img/structure/B13358735.png)
![1-[4-(difluoromethoxy)phenyl]-N-methyl-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13358741.png)


![N-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}propanamide](/img/structure/B13358750.png)
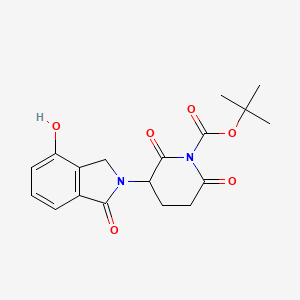
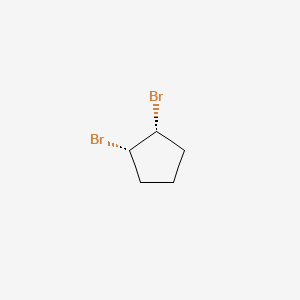
![Methyl 4-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B13358780.png)
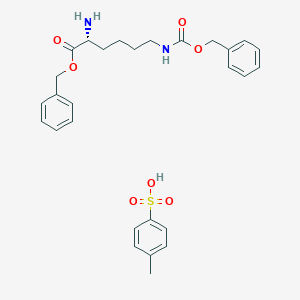
![(4aR,6aS,7S)-7-(Hydroxymethyl)-4a,6a-dimethyl-1,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-2H-indeno[5,4-f]quinolin-2-one](/img/structure/B13358793.png)
![(Z)-N'-hydroxy-2-[4-(oxan-4-yl)piperazin-1-yl]ethanimidamide](/img/structure/B13358798.png)

